molecular formula C28H44N2PPd+ B3418300 Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane CAS No. 1224879-40-6

Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane

Cat. No.: B3418300
CAS No.: 1224879-40-6
M. Wt: 546.1 g/mol
InChI Key: LGILTSMAGYHMAE-UHFFFAOYSA-O
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Description

Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane is a useful research compound. Its molecular formula is C28H44N2PPd+ and its molecular weight is 546.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 545.22769 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with structural components similar to the queried compound, exhibit significant antituberculosis activity. These compounds demonstrate a broad range of structural diversity, impacting their biological efficacy. The antituberculosis activity is influenced by the ligand environment and the organic groups attached to the tin. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity compared to their diorganotin(IV) counterparts, potentially due to differences in toxicity associated with the organic ligand structure (Iqbal, Ali, & Shahzadi, 2015).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of phosphorylated derivatives, especially in the context of 1,3-azoles, have been extensively studied. Palladium catalysts play a crucial role in these syntheses, indicating the potential relevance of the queried compound in facilitating these reactions. These chemical transformations are crucial for producing compounds with varied biological activities, including antimicrobial and anticancer properties (Abdurakhmanova et al., 2018).

Palladium in Biomedical Applications

Palladium, as a component of the compound , has been reviewed for its exposure and effects on human health. It's utilized in dental appliances, chemical catalysts, and more. Despite its utility, palladium compounds, including possibly those similar to the queried compound, can pose health risks such as allergic reactions and should be handled with care (Kielhorn et al., 2002).

Antimicrobial and Antitumor Applications of Palladium Complexes

Palladium complexes, including those with structures similar to the queried compound, have been explored for their antimicrobial and antitumor applications. These studies provide insights into the structure-activity relationships essential for the development of new antimicrobial and antitumor agents. The versatility of palladium complexes in medicinal chemistry highlights their potential in the development of less toxic drug compounds (Elgazwy et al., 2012).

Sustainable Palladium Catalysis

Strategies for sustainable palladium catalysis are crucial, given the environmental and financial costs associated with the demand for this metal. The literature discusses low-loading catalysis and recyclable catalysts, suggesting the importance of the queried compound in promoting more sustainable catalytic processes (McCarthy, Braddock, & Wilton‐Ely, 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane' can be achieved through a multi-step reaction pathway involving the use of various starting materials and reagents.", "Starting Materials": [ "2,6-dimethylphenylamine", "2,4-pentanedione", "Palladium(II) acetate", "Triethylphosphine", "Sodium carbonate", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 4-(2,6-dimethylphenyl)pent-3-en-2-one by reacting 2,6-dimethylphenylamine with 2,4-pentanedione in the presence of sodium carbonate and chloroform.", "Step 2: Synthesis of (2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide by reacting the product from step 1 with hydrochloric acid and sodium hydroxide.", "Step 3: Synthesis of Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane by reacting the product from step 2 with palladium(II) acetate and triethylphosphine in methanol." ] }

CAS No.

1224879-40-6

Molecular Formula

C28H44N2PPd+

Molecular Weight

546.1 g/mol

IUPAC Name

2-N,4-N-bis(2,6-dimethylphenyl)pentane-2,4-diimine;carbanide;palladium(2+);triethylphosphanium

InChI

InChI=1S/C21H25N2.C6H15P.CH3.Pd/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4;1-4-7(5-2)6-3;;/h7-13H,1-6H3;4-6H2,1-3H3;1H3;/q-1;;-1;+2/p+1

InChI Key

LGILTSMAGYHMAE-UHFFFAOYSA-O

Isomeric SMILES

[CH3-].CC[PH+](CC)CC.CC1=C(C(=CC=C1)C)[N-]/C(=C\C(=NC2=C(C=CC=C2C)C)C)/C.[Pd+2]

SMILES

[CH3-].CCP(CC)CC.CC1=C(C(=CC=C1)C)[N-]C(=CC(=NC2=C(C=CC=C2C)C)C)C.[Pd+2]

Canonical SMILES

[CH3-].CC[PH+](CC)CC.CC1=C(C(=CC=C1)C)N=C(C)[CH-]C(=NC2=C(C=CC=C2C)C)C.[Pd+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane
Reactant of Route 2
Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane
Reactant of Route 3
Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane
Reactant of Route 4
Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane
Reactant of Route 5
Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane
Reactant of Route 6
Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane

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